![molecular formula C13H21NO2S B4729109 N-(3-butoxypropyl)-2-(2-thienyl)acetamide](/img/structure/B4729109.png)
N-(3-butoxypropyl)-2-(2-thienyl)acetamide
Overview
Description
N-(3-butoxypropyl)-2-(2-thienyl)acetamide, also known as BTAA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. BTAA is a thienylacetamide derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-(3-butoxypropyl)-2-(2-thienyl)acetamide is not fully understood. However, studies have shown that this compound may exert its therapeutic effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. This compound has also been shown to inhibit the activity of various enzymes, including COX-2, iNOS, and MMP-9, which play a role in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. This compound has also been shown to inhibit the activation of microglia and astrocytes, which play a role in neuroinflammation. Moreover, this compound has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as SOD and CAT.
Advantages and Limitations for Lab Experiments
N-(3-butoxypropyl)-2-(2-thienyl)acetamide has several advantages for lab experiments. It is a stable compound that can be synthesized with good yield and purity. This compound has also been shown to have low toxicity in vitro and in vivo. However, there are some limitations to using this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood. Moreover, the optimal dosage and treatment duration of this compound have not been established.
Future Directions
There are several future directions for the research on N-(3-butoxypropyl)-2-(2-thienyl)acetamide. One direction is to further investigate the mechanism of action of this compound. This will help to understand how this compound exerts its therapeutic effects and may lead to the development of more effective this compound-based therapies. Another direction is to evaluate the efficacy of this compound in animal models of various diseases, including cancer, neurodegenerative diseases, and inflammation-related disorders. Moreover, the development of this compound derivatives with improved potency and selectivity may lead to the development of more effective therapeutic agents.
Scientific Research Applications
N-(3-butoxypropyl)-2-(2-thienyl)acetamide has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that this compound has anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been shown to have neuroprotective effects and to improve cognitive function. These properties make this compound a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammation-related disorders.
properties
IUPAC Name |
N-(3-butoxypropyl)-2-thiophen-2-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-2-3-8-16-9-5-7-14-13(15)11-12-6-4-10-17-12/h4,6,10H,2-3,5,7-9,11H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NURRAGRRCNPWIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)CC1=CC=CS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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